ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate
Description
Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate is a β-keto ester characterized by a 4-methyl-substituted phenyl ring bearing a trans-(E)-styryl group at the 2-position. The 3-oxopropanoate ethyl ester moiety enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C20H20O3 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate |
InChI |
InChI=1S/C20H20O3/c1-3-23-20(22)14-19(21)18-12-9-15(2)13-17(18)11-10-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3/b11-10+ |
InChI Key |
DJAVAZTYGBLZES-ZHACJKMWSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=C(C=C1)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate typically involves multi-step organic reactions. One common method is the esterification of 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps like distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoic acid.
Reduction: Formation of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-hydroxypropanoate.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[4-methyl-2-[(E)-2-phenylethenyl]phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of β-keto esters with aryl substituents. Key structural analogs and their differentiating features are summarized below:
Key Observations :
Spectroscopic and Crystallographic Data
- Spectroscopy: Analogs like MK4 and MK10 were characterized via ¹H/¹³C NMR and FT-IR, confirming keto-enol tautomerism common to β-keto esters .
- Crystallography: Tools like SHELXL and OLEX2 were used to resolve structures of related compounds (e.g., methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate ), highlighting the role of substituents in crystal packing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
